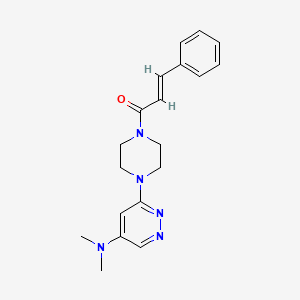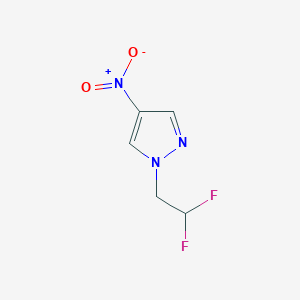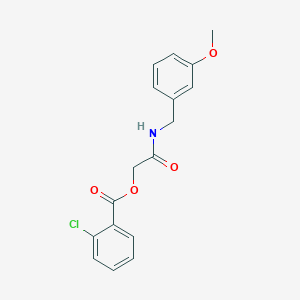
2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate, also known as MBOCA, is a chemical compound that has been widely used in the manufacturing of polyurethane products. Despite its usefulness in industry, MBOCA has been found to have harmful effects on human health and the environment.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate involves the reaction of 3-methoxybenzylamine with ethyl 2-chlorobenzoate, followed by the addition of acetic anhydride and catalytic amounts of pyridine to form the final product.
Starting Materials
3-methoxybenzylamine, ethyl 2-chlorobenzoate, acetic anhydride, pyridine
Reaction
Step 1: 3-methoxybenzylamine is reacted with ethyl 2-chlorobenzoate in the presence of a base such as sodium hydride or potassium carbonate to form the intermediate 2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate., Step 2: Acetic anhydride is added to the reaction mixture and the reaction is heated to reflux. Catalytic amounts of pyridine are added to the mixture to act as a catalyst for the reaction. The reaction mixture is stirred for several hours until the reaction is complete., Step 3: The reaction mixture is cooled and the product is isolated by filtration. The product is washed with cold water and dried under vacuum to obtain the final product, 2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate.
Wirkmechanismus
2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate is metabolized in the liver to form a reactive intermediate that can bind to DNA and proteins, leading to cellular damage. It has been shown to cause oxidative stress, inflammation, and DNA damage in vitro and in vivo.
Biochemische Und Physiologische Effekte
2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate exposure has been associated with liver and kidney damage, respiratory problems, and cancer. It has been shown to cause DNA damage and chromosomal aberrations in human cells. In animal studies, 2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate has been found to cause tumors in the liver, kidney, and lung.
Vorteile Und Einschränkungen Für Laborexperimente
2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate can be used as a model compound to study the toxicity of aromatic amines and isocyanates. It has been widely used in scientific research to investigate the mechanisms of toxicity of polyurethane products. However, 2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate is a highly toxic and carcinogenic compound, and its use in lab experiments requires strict safety precautions.
Zukünftige Richtungen
Future research on 2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate should focus on developing safer alternatives to this compound in the manufacturing of polyurethane products. Studies should also investigate the mechanisms of toxicity of 2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate metabolites and their effects on human health. Additionally, research should be conducted to identify biomarkers of 2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate exposure and to develop effective methods for detecting and monitoring 2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate in the environment.
Wissenschaftliche Forschungsanwendungen
2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate has been studied extensively in scientific research due to its potential toxicity to human health and the environment. It has been used as a model compound to study the mechanisms of toxicity of aromatic amines and isocyanates. 2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate has also been used to investigate the carcinogenicity of polyurethane products that contain this compound.
Eigenschaften
IUPAC Name |
[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-22-13-6-4-5-12(9-13)10-19-16(20)11-23-17(21)14-7-2-3-8-15(14)18/h2-9H,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQSEWQVKDIXHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)COC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

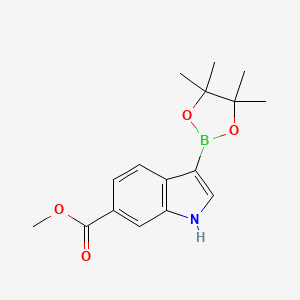
![4-(3,5-dimethylpiperidin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3005692.png)
![3-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3005694.png)
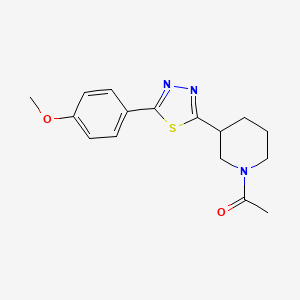
![2-[[1-(Naphthalene-2-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3005696.png)

![4-Nitro-[2]naphthoic acid](/img/structure/B3005698.png)
![1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B3005700.png)
![4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid](/img/structure/B3005701.png)
![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3005702.png)
